1H and 13C NMR spectral data for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride
1H and 13C NMR spectral data for 2,2,4-Trimethylpent-4-en-1-amine hydrochloride
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,4-Trimethylpent-4-en-1-amine Hydrochloride
Abstract
Introduction
2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a primary amine salt featuring a complex branched alkyl chain with a terminal double bond. Its structure combines a neopentyl-like framework with an allylic system, making NMR spectroscopy an indispensable tool for its definitive characterization. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment of nearby nuclei, leading to characteristic downfield shifts in the NMR spectrum. This guide will deconstruct the molecule's structure to predict the ¹H and ¹³C NMR spectra, providing a foundational reference for synthesis confirmation, quality control, and further research.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to exhibit six distinct signals, reflecting the six sets of non-equivalent protons in the molecule. The presence of the positively charged ammonium group (-NH₃⁺) is expected to cause significant deshielding of the adjacent methylene protons (Hᵃ).
Caption: Molecular structure with proton assignments.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Supporting Data |
| Hⁿ | -NH₃ ⁺ | ~8.0 (highly variable) | Broad singlet | 3H | The chemical shift of ammonium protons is highly dependent on solvent, concentration, and temperature. The signal is typically broad due to quadrupolar relaxation and exchange. In aprotic solvents like DMSO-d₆, this signal is readily observed.[1][2] |
| Hᵈ | =CH₂ | ~4.85 and ~4.75 | d / br s (each) | 2H (1H each) | These vinylic protons are diastereotopic. Based on the structurally similar 2,4,4-trimethyl-1-pentene, which shows signals at 4.83 and 4.63 ppm, a similar range is expected.[3] A small geminal coupling constant (~2 Hz) may be observed. |
| Hᵃ | -CH₂ -NH₃⁺ | ~3.10 | Singlet | 2H | Protons alpha to an ammonium group are significantly deshielded due to the strong inductive effect of the positive charge.[4][5] This signal is a singlet as it is adjacent to a quaternary carbon. |
| Hᵇ | -CH₂ -C= | ~2.05 | Singlet | 2H | These allylic methylene protons are adjacent to a quaternary carbon, resulting in a singlet. The chemical shift is based on the 1.94 ppm signal of the analogous protons in 2,4,4-trimethyl-1-pentene.[3] |
| Hᶜ | =C-CH₃ | ~1.78 | Singlet | 3H | This allylic methyl group is attached to a quaternary vinylic carbon. Its predicted shift is based on the 1.77 ppm signal in 2,4,4-trimethyl-1-pentene.[3] |
| Hᵉ, Hᶠ | -C(CH₃ )₂- | ~1.15 | Singlet | 6H | These two methyl groups are chemically equivalent and adjacent to a quaternary carbon, resulting in a single sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show all eight carbon signals, as there is no molecular symmetry that would render any carbons equivalent. The chemical shifts are predicted based on additivity rules and data from analogous structures.
Caption: Molecular structure with carbon assignments.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Structure | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Data |
| C4 | C =CH₂ | ~148 | The quaternary sp² carbon of the double bond. In 2,4,4-trimethyl-1-pentene, this carbon appears at 150.3 ppm. |
| C5 | C=C H₂ | ~112 | The terminal sp² carbon of the double bond. In 2,4,4-trimethyl-1-pentene, this carbon appears at 108.8 ppm. |
| C1 | -C H₂-NH₃⁺ | ~55 | Carbons alpha to an ammonium group are shifted downfield.[4][6] This value is an estimate based on the typical shifts of aminomethyl groups and the deshielding effect of protonation. |
| C3 | -C H₂-C= | ~53 | This methylene carbon is alpha to both a quaternary carbon and the double bond, leading to a downfield shift. |
| C2 | -C (CH₃)₂- | ~38 | A quaternary sp³ carbon. Its chemical shift is influenced by the attached methyl and methylene groups. |
| C6, C7 | -C(C H₃)₂- | ~28 | These equivalent methyl carbons are attached to the C2 quaternary center. |
| C8 | =C-C H₃ | ~25 | The allylic methyl carbon. In 2,4,4-trimethyl-1-pentene, this appears at 26.5 ppm. |
Recommended Experimental Protocol
To obtain high-quality NMR spectra for 2,2,4-trimethylpent-4-en-1-amine hydrochloride, a standardized experimental approach is crucial. The choice of solvent is particularly important for observing the exchangeable ammonium protons.
A. Sample Preparation
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds slows the exchange rate of the -NH₃⁺ protons, resulting in a more distinct, albeit broad, signal.[2] Deuterated methanol (CD₃OD) is an alternative, though proton exchange may be faster. For routine carbon spectra where the N-H signal is not critical, deuterated chloroform (CDCl₃) can be used if solubility permits.
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Concentration: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of the chosen deuterated solvent.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
B. NMR Data Acquisition
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Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
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¹H NMR Parameters:
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Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 16-64 scans, depending on concentration.
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Spectral Width: 0-12 ppm.
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-
¹³C NMR Parameters:
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Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
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Spectral Width: 0-160 ppm.
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-
Confirmatory Experiments: If unambiguous assignment is required, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.
Caption: Recommended workflow for NMR analysis.
Conclusion
This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2,2,4-trimethylpent-4-en-1-amine hydrochloride. The key identifying features include two distinct vinylic proton signals around 4.7-4.9 ppm, a deshielded singlet for the protons alpha to the ammonium group near 3.1 ppm, and a characteristic broad ammonium proton signal. The predicted ¹³C spectrum shows eight unique carbon signals, including two sp² carbons in the 110-150 ppm range. The provided data and experimental protocol serve as a valuable resource for the unambiguous structural elucidation of this compound.
References
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ChemicalBook: 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR spectrum.
-
PubChem: 2,4,4-Trimethyl-1-pentene.
-
ChemicalBook: 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 13C NMR spectrum.
-
ChemicalBook: 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 13C NMR spectrum.
-
LookChem: 2,4,4-TRIMETHYL-1-PENTENE 107-39-1 wiki.
-
The Journal of Physical Chemistry A: Predicting 13C NMR Spectra by DFT Calculations.
-
ChemicalBook: 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR spectrum.
-
ResearchGate: A new program to 13C NMR spectrum prediction based on tridimensional models.
-
ACS Publications: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
The Morganton Scientific: Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
-
Supporting Information: General 1H and 13C NMR spectra.
-
GlycoTorsion: 2,4,4-Trimethylpent-1-ene | C8H16 | MD Topology | NMR | X-Ray.
-
ChemicalBook: Neopentylamine(5813-64-9) 1H NMR spectrum.
-
NMRdb.org: Predict 13C carbon NMR spectra.
-
ResearchGate: 13C NMR spectrum of 1H amine (as the HCl ammonium salt).
-
ACS Publications: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
-
Chemistry LibreTexts: 24.10: Spectroscopy of Amines.
-
Reddit: 1H-NMR of Cyclopropylamine HCl salt.
-
Sigma-Aldrich: 2,4,4-Trimethyl-1-pentene.
-
Chemistry LibreTexts: Nuclear Magnetic Resonance (NMR) of Alkenes.
-
JoVE: Video: NMR Spectroscopy Of Amines.
-
University of Bath: 13C NMR Spectroscopy.
-
Analytical Chemistry: Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines.
-
NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted).
-
KPU Pressbooks: 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
-
Scribd: 1H NMR Chemical Shift Table for Alkenes.
-
ACS Publications: 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture.
-
University of Potsdam: Chemical shifts.
-
NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted).
-
Modgraph: 1 Proton chemical shifts in NMR, part 17.
-
ResearchGate: Can the salt form of my organic compound be determined using NMR?
-
CymitQuimica: CAS 107-45-9: 2,4,4-Trimethyl-2-pentanamine.
-
PubChem: 2,2,4-Trimethylpentan-1-amine.
-
Chemical Synthesis Database: 2-methyl-4-penten-1-amine.
-
Cambridge Isotope Laboratories: NMR Solvent Data Chart.
-
Truman State University: NMR Solvent Properties.
-
ChemicalBook: Neopentylamine | 5813-64-9.
-
Wikipedia: Neopentylamine.
-
Chemsrc: Neopentylamine | CAS#:5813-64-9.
-
Organic Syntheses: Synthesis of Highly Enantiomerically Enriched Amines.
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PubChem: 2,2,4-Trimethylpent-4-en-1-ol.
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TCI AMERICA: Neopentylamine | 5813-64-9.
